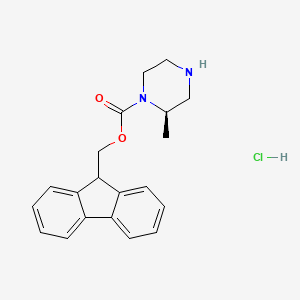

(R)-(9H-Fluoren-9-YL)methyl 2-methylpiperazine-1-carboxylate hydrochloride

Vue d'ensemble

Description

“®-(9H-Fluoren-9-YL)methyl 2-methylpiperazine-1-carboxylate hydrochloride” is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are valuable in drug research and development due to their interesting pharmaceutical and biological activities .

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques. For example, the structures of two derivatives of N-Boc piperazine were confirmed by single crystal X-ray diffraction analysis .

Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For instance, a novel synthetic procedure for the preparation of monosubstituted piperazine derivatives involves reactions proceeding either at room or higher temperatures in common solvents .

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, “tert-butyl 2-methylpiperazine-1-carboxylate” has a density of 1.0±0.1 g/cm3, a boiling point of 268.7±15.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C .

Applications De Recherche Scientifique

Synthesis and Pharmacological Applications

- Synthesis of Novel Compounds : A study focused on synthesizing novel thiophene-2-carboxaldehyde derivatives, demonstrating antibacterial and antifungal activities, and less toxicity, indicating potential pharmacological applications. The study also explored the binding characteristics and pharmacokinetic mechanisms of these compounds (Shareef et al., 2016).

Optical and Electronic Properties

- Photophysics and Bioimaging : Research on a water-soluble fluorene derivative showed its linear photophysical characterization and two-photon absorption properties, highlighting its potential for integrin-selective imaging, which could be beneficial in medical diagnostics and research (Morales et al., 2010).

Material Science and Chemosensors

- Chemosensor Development : A study on carbazole and fluorene polyaniline derivatives presented their synthesis, properties, and application as fluorescent chemosensors for multiple stimuli-responsive detections, offering pathways for environmental monitoring and biosensing applications (Qian et al., 2019).

Spectroscopic Applications

- Structure and Characterization of Oligothiophenes : Research on oligothiophenes terminated with fluoren-9-ylidene methyl chromophores provided insights into their structure, electronic, and optical characterization, emphasizing their potential in creating electro-optical materials (Lukes et al., 2007).

Polymer Synthesis

- Elastomeric Polypropylene Synthesis : A study highlighted the synthesis of elastomeric polypropylene using C1-symmetric ansa-metallocenes, pointing towards new aspects in the synthesis of fluorene-based compounds and their application in creating polymers with a range of properties from rigid to elastomeric (Nedorezova et al., 2005).

Safety and Hazards

Orientations Futures

The future directions for research on “®-(9H-Fluoren-9-YL)methyl 2-methylpiperazine-1-carboxylate hydrochloride” and similar compounds could involve further exploration of their synthesis, characterization, and potential biological activities. Given the wide range of biological activities exhibited by piperazine derivatives, these compounds are valuable in drug research and development .

Mécanisme D'action

Target of action

Piperazine derivatives are often found in drugs or bioactive molecules . The piperazine moiety is mainly used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule or as a scaffold to arrange pharmacophoric groups in the proper position in the interaction with the target macromolecules .

Mode of action

The mode of action of piperazine derivatives can vary greatly depending on the specific compound and its structure. For example, some piperazine derivatives have been shown to have a mixed mechanism of action, acting on the serotonergic and dopaminergic receptor systems .

Biochemical pathways

Piperazine derivatives can have a wide range of effects on different biochemical pathways depending on their specific structures and targets .

Pharmacokinetics

The pharmacokinetics of piperazine derivatives can also vary greatly. Factors such as the compound’s structure, its formulation, the route of administration, and individual patient characteristics can all influence its absorption, distribution, metabolism, and excretion .

Result of action

Piperazine derivatives can have a wide range of effects depending on their specific structures and targets .

Action environment

The action of piperazine derivatives can be influenced by a variety of environmental factors. These can include factors such as pH, temperature, the presence of other substances, and individual patient characteristics .

Propriétés

IUPAC Name |

9H-fluoren-9-ylmethyl (2R)-2-methylpiperazine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2.ClH/c1-14-12-21-10-11-22(14)20(23)24-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19;/h2-9,14,19,21H,10-13H2,1H3;1H/t14-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVCUZMZSBHXCNI-PFEQFJNWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CNCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10661484 | |

| Record name | (9H-Fluoren-9-yl)methyl (2R)-2-methylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187930-83-1 | |

| Record name | (9H-Fluoren-9-yl)methyl (2R)-2-methylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

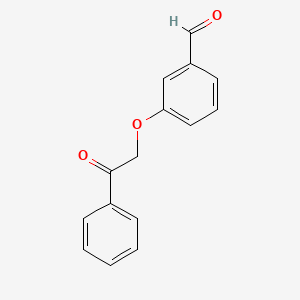

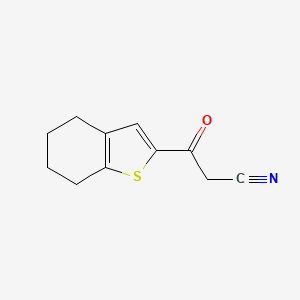

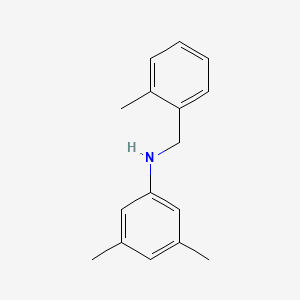

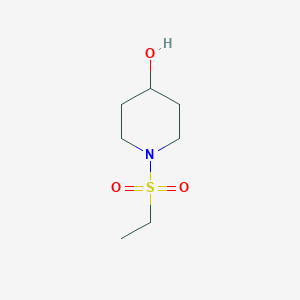

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(2-Cyclohexylethoxy)phenyl]-N-[2-(1-naphthyl)ethyl]amine](/img/structure/B1437814.png)

![1-[5-fluoro-2-(1H-imidazol-1-yl)phenyl]ethan-1-one](/img/structure/B1437824.png)

![N-[2-(2-Methoxyethoxy)benzyl]aniline](/img/structure/B1437828.png)